molecular formula C18H24FN3O3 B12252883 N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12252883
M. Wt: 349.4 g/mol
InChI Key: YWUDTBXIQQZKIS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a morpholine ring

Properties

Molecular Formula

C18H24FN3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C18H24FN3O3/c19-14-6-2-3-7-15(14)20-17(23)13-21-10-11-25-16(12-21)18(24)22-8-4-1-5-9-22/h2-3,6-7,16H,1,4-5,8-13H2,(H,20,23)

InChI Key

YWUDTBXIQQZKIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the acetamide intermediate.

    Formation of the piperidine and morpholine rings: These rings can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
  • N-(2-bromophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
  • N-(2-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

Uniqueness

N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.

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